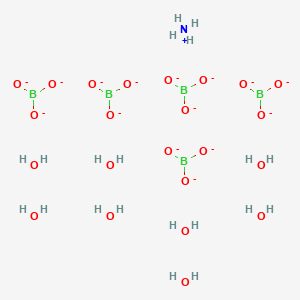
Diethyl (2r)-2-chlorosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, chloro-, diethyl ester, (2R)-(9ci) is a chemical compound with the molecular formula C8H13ClO4. It is a derivative of butanedioic acid, where one of the hydrogen atoms is replaced by a chlorine atom, and the carboxylic acid groups are esterified with ethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, chloro-, diethyl ester, (2R)-(9ci) typically involves the esterification of butanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The chlorination step can be achieved by treating the esterified product with thionyl chloride or phosphorus trichloride.
Industrial Production Methods
In industrial settings, the production of butanedioic acid, chloro-, diethyl ester, (2R)-(9ci) follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, chloro-, diethyl ester, (2R)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Butanedioic acid derivatives.
Reduction: Diethyl butanediol.
Substitution: Various substituted butanedioic acid esters.
Aplicaciones Científicas De Investigación
Butanedioic acid, chloro-, diethyl ester, (2R)-(9ci) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of butanedioic acid, chloro-, diethyl ester, (2R)-(9ci) involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release butanedioic acid and ethanol, which can then participate in various biochemical pathways. The chlorine atom can also engage in electrophilic reactions, making the compound reactive towards nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
Butanedioic acid, diethyl ester: Lacks the chlorine atom, making it less reactive in substitution reactions.
Butanedioic acid, chloro-, dimethyl ester: Similar structure but with methyl ester groups instead of ethyl, affecting its physical properties and reactivity.
2-Chlorobutanedioic acid: Contains a chlorine atom but lacks ester groups, leading to different reactivity and applications.
Uniqueness
Butanedioic acid, chloro-, diethyl ester, (2R)-(9ci) is unique due to its combination of ester and chlorine functionalities, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H13ClO4 |
|---|---|
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
diethyl (2R)-2-chlorobutanedioate |
InChI |
InChI=1S/C8H13ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3/t6-/m1/s1 |
Clave InChI |
JWJDXJCSVYLGDD-ZCFIWIBFSA-N |
SMILES isomérico |
CCOC(=O)C[C@H](C(=O)OCC)Cl |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)


![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)




![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] heptadecanoate](/img/structure/B13831875.png)
![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)
![(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)

